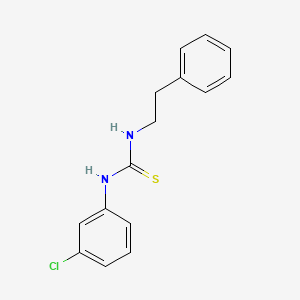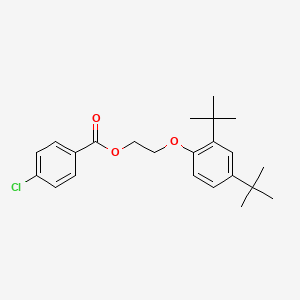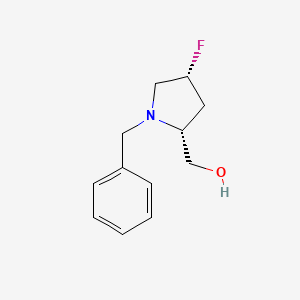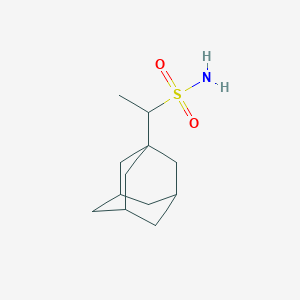![molecular formula C19H16N4O2 B12455033 N'-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide](/img/structure/B12455033.png)
N'-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide typically involves the reaction of 1H-indole-2-carbohydrazide with 2-(1H-indol-1-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
N’-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N’-[2-(1H-indol-1-yl)acetyl]-1H-indole-2-carbohydrazide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H16N4O2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N'-(2-indol-1-ylacetyl)-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C19H16N4O2/c24-18(12-23-10-9-13-5-2-4-8-17(13)23)21-22-19(25)16-11-14-6-1-3-7-15(14)20-16/h1-11,20H,12H2,(H,21,24)(H,22,25) |
Clave InChI |
GQYULABEGZCQAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2CC(=O)NNC(=O)C3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B12454954.png)

![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12454960.png)


![N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12454968.png)




![4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B12455004.png)
![2-[(2-Methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12455020.png)

![[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12455030.png)
